molecular formula C13H24O4 B124637 Menthyl ethylene glycol carbonate CAS No. 156679-39-9

Menthyl ethylene glycol carbonate

Cat. No. B124637
M. Wt: 244.33 g/mol
InChI Key: JFKCVAZSEWPOIX-UHFFFAOYSA-N
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Description

Menthyl ethylene glycol carbonate (MEGC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MEGC is a derivative of menthol and ethylene glycol carbonate, which are both widely used in various industries. MEGC has been found to have various biochemical and physiological effects, making it a promising candidate for use in a range of applications.

Scientific Research Applications

Biodegradability and Drug Delivery Applications

Menthyl ethylene glycol carbonate, as part of the poly(ethylene glycol) based polycarbonates, is significant in the field of polymer-based drug delivery. Its biodegradability, a key feature, is enhanced by incorporating carbonate groups between poly(ethylene glycol) units. This makes these polycarbonates suitable for hydrolytic degradation in vitro, a process which breaks them down into smaller poly(ethylene glycol) units that are below the renal clearance threshold (Meabe, Sardón, & Mecerreyes, 2017).

Catalytic Synthesis and Industrial Applications

Research on catalytic methods for preparing ethylene glycol, a key component of menthyl ethylene glycol carbonate, has shown significant developments. This includes using methods like ethylene oxide catalytic hydration and co-production with dimethyl carbonate, indicating its industrial importance in producing components like ethylene carbonate (Xia, 2008). Additionally, catalytic cosynthesis methods have been developed for the joint production of ethylene glycol and dimethyl carbonate, highlighting its potential in creating environmentally benign chemicals and enhancing industrial processes (Haggin, 1992).

Energy and Environmental Applications

The study of glyme-based nonaqueous electrolytes, where poly(ethylene glycol) plays a crucial role, offers insights into rechargeable lithium cells. This includes examining conductivity, lithium ion solvation, and charge-discharge cycling efficiency, demonstrating its potential in energy storage technologies (Tobishima et al., 2004). Moreover, the enzymatic hydrolysis of organic cyclic carbonates, like ethylene carbonate, has been studied for its potential in reducing toxicity in biological systems, further underscoring the environmental significance of these compounds (Yang, Ramaswamy, & Jakoby, 1998).

properties

IUPAC Name

2-hydroxyethyl (5-methyl-2-propan-2-ylcyclohexyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-9(2)11-5-4-10(3)8-12(11)17-13(15)16-7-6-14/h9-12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKCVAZSEWPOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)OCCO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431606, DTXSID10870039
Record name 2-hydroxyethylmenthylcarbonat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white crystals
Record name Menthyl ethylene glycol carbonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name l-Menthol ethylene glycol carbonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in peanut oil 1:10, 1,2-propylene glycol 1:6 and DEP 1:3
Record name l-Menthol ethylene glycol carbonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853
Record name l-Menthol ethylene glycol carbonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Menthyl ethylene glycol carbonate

CAS RN

156679-39-9, 156324-78-6
Record name Menthyl 2-hydroxyethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156679-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxyethylmenthylcarbonat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl-5-methyl-2-(1-methylethyl)-cyclohexyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Menthyl ethylene glycol carbonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

51.5 °C
Record name Menthyl ethylene glycol carbonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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